molecular formula C13H12N2O2 B2812046 N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 100724-06-9

N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2812046
CAS RN: 100724-06-9
M. Wt: 228.251
InChI Key: RZHLHGHNERAFQF-UHFFFAOYSA-N
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Description

N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide, also known as AI-10-49, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

1. Synthesis and Biological Evaluation

N-allyl-2-(1H-indol-3-yl)-2-oxoacetamide and its derivatives have been synthesized and evaluated for their biological activities, demonstrating their potential in pharmaceutical research. For instance, a series of indol-3-yl-oxoacetamides were synthesized and evaluated as potent cannabinoid receptor type 2 ligands, with certain derivatives showing significant selective affinity, exemplified by a fluorinated derivative with a Ki value of 6.2 nM (Moldovan et al., 2017). Similarly, novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and showed potent anti-proliferative activity against various human cancer cell lines (Hu et al., 2016).

2. Chemical Synthesis and Drug Precursors

These compounds serve as vital intermediates in the synthesis of pharmaceutically active molecules. An innovative method for the preparation of 3-allyl-2,3-dihydro-2,3′-bisindoles through the homocoupling of N–H indole was developed, providing a pathway for synthesizing 2-allylated 3-(indolin-2-yl)-1H-indoles, crucial intermediates for pharmaceuticals (Atia & Kimura, 2021).

3. Antiplasmodial and Antiparasitic Properties

Certain indole derivatives, including this compound, have shown potential as antiplasmodial agents. A study revealed that some compounds exhibited low toxicity and potential antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, hinting at their use in malaria treatment (Mphahlele et al., 2017). Additionally, indole derivatives were synthesized and showed significant nematicidal activity against the root-knot nematode Meloidogyne incognita, with chlorine-substituted derivatives exhibiting notable effects (Kaur, 2019).

4. Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of this compound derivatives have been explored, with some compounds demonstrating promising antibacterial, antifungal, and antioxidant activities. For instance, a series of (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and evaluated, showing significant activity against various pathogenic microorganisms and suggesting their potential in developing new antimicrobial agents (Debnath & Ganguly, 2015). Similarly, the synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives exhibited considerable antioxidant activity, indicating their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-7-14-13(17)12(16)10-8-15-11-6-4-3-5-9(10)11/h2-6,8,15H,1,7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHLHGHNERAFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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